3-(Trifluoromethyl)pyridine-2-sulfonamide

Medicinal Chemistry Agrochemical Synthesis Chemical Biology

Ortho-substituted regioisomer with distinct electronic profile versus 4-/5-CF3 analogs. Essential for environmental monitoring as the major flazasulfuron metabolite (DT₅₀ >790d) and as a unique building block for carbonic anhydrase SAR and sulfonylurea synthesis. High-purity stock supports rigorous analytical and medicinal chemistry workflows.

Molecular Formula C6H5F3N2O2S
Molecular Weight 226.18 g/mol
CAS No. 104040-76-8
Cat. No. B012683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)pyridine-2-sulfonamide
CAS104040-76-8
Synonyms3-(Trifluoromethyl)-2-pyridinesulfonamide
Molecular FormulaC6H5F3N2O2S
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C6H5F3N2O2S/c7-6(8,9)4-2-1-3-11-5(4)14(10,12)13/h1-3H,(H2,10,12,13)
InChIKeyHGJUZHZBAAXGPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)pyridine-2-sulfonamide (CAS 104040-76-8): Technical Overview for Scientific Procurement


3-(Trifluoromethyl)pyridine-2-sulfonamide (CAS 104040-76-8) is a fluorinated heterocyclic building block, characterized by a trifluoromethyl group at the 3-position and a sulfonamide group at the 2-position of the pyridine ring . This specific substitution pattern imparts distinct physicochemical properties, including a calculated LogP of approximately 2.53 and a topological polar surface area (tPSA) of 81.43 Ų . The compound is a primary research tool, particularly recognized as a major soil metabolite (TPSA) of the sulfonylurea herbicide flazasulfuron and as a versatile intermediate in the synthesis of complex agrochemical and pharmaceutical candidates .

Why Generic Substitution of 3-(Trifluoromethyl)pyridine-2-sulfonamide Carries Scientific Risk


Substituting 3-(trifluoromethyl)pyridine-2-sulfonamide with a generic pyridine sulfonamide or a different regioisomer (e.g., 4- or 5-trifluoromethyl analogs) is not scientifically equivalent due to profound differences in electronic distribution and steric hindrance, which directly govern both reactivity and biological interaction . The ortho-relationship between the sulfonamide and the 3-CF3 group creates a unique electronic environment, distinct from meta- or para-substituted analogs, affecting the compound's pKa, nucleophilicity, and its ability to participate in specific metal-catalyzed cross-couplings or act as a bioisostere in medicinal chemistry . Furthermore, its identity as the specific metabolite TPSA of flazasulfuron means that any substitute would be analytically invalid for environmental fate, residue monitoring, or toxicology studies .

Product-Specific Quantitative Evidence for 3-(Trifluoromethyl)pyridine-2-sulfonamide (CAS 104040-76-8)


Regioisomeric Specificity: Differentiating 3-CF3 Substitution from 4- and 5-CF3 Pyridine-2-sulfonamide Analogs

The specific 2-sulfonamide-3-trifluoromethyl substitution pattern of the target compound is structurally and functionally distinct from its closest regioisomers, 4-(trifluoromethyl)pyridine-2-sulfonamide (CAS 1252046-10-8) and 5-(trifluoromethyl)pyridine-2-sulfonamide (CAS 332366-24-2). While all three share the same molecular formula (C6H5F3N2O2S) and molecular weight (226.18 g/mol), the positioning of the electron-withdrawing trifluoromethyl group relative to the sulfonamide moiety creates unique local electrostatic potentials and steric profiles . The target compound's ortho-substitution pattern is a critical determinant of its utility as the primary metabolite (TPSA) of the ALS-inhibiting herbicide flazasulfuron, a role that the 4- and 5-CF3 analogs cannot fulfill .

Medicinal Chemistry Agrochemical Synthesis Chemical Biology

Environmental Fate: The Unmatched Persistence of the Flazasulfuron Metabolite TPSA in Soil Systems

3-(Trifluoromethyl)pyridine-2-sulfonamide is a major and environmentally persistent soil metabolite (TPSA) of the herbicide flazasulfuron. This compound exhibits exceptionally high persistence in soil, with a reported DT₅₀ (half-life) exceeding 790 days, which is a critical differentiator from the parent herbicide flazasulfuron, which is considered non-persistent with typical soil DT₅₀ values of 12-124 days [1]. This high persistence makes the compound a mandatory analytical reference standard for long-term environmental fate, groundwater monitoring, and regulatory compliance studies under frameworks like EU Regulation 1107/2009, for which flazasulfuron itself is not a suitable surrogate [2].

Environmental Chemistry Agrochemical Regulation Analytical Standards

Synthetic Utility: Validated Use as a Key Intermediate in Herbicide Patent Literature

3-(Trifluoromethyl)pyridine-2-sulfonamide is explicitly claimed and demonstrated as a critical synthetic intermediate for producing high-value pyridinesulfonylcarbamates, a class of potent herbicides. Japanese Patent JPH08183773A details a reaction of the target compound with a halogenocarbonic acid ester to yield the substituted pyridinesulfonylcarbamate of formula II, a key intermediate for the active ingredients of commercial herbicides [1]. The patented process utilizes a molar ratio of 1.1-1.6 equivalents of the reagent (B) relative to the target compound (A), establishing a well-defined, scalable synthetic route that directly depends on the specific 3-(trifluoromethyl)pyridine-2-sulfonamide core [2].

Organic Synthesis Process Chemistry Agrochemical Development

Best Research and Industrial Application Scenarios for 3-(Trifluoromethyl)pyridine-2-sulfonamide (CAS 104040-76-8)


Agrochemical Environmental Fate & Regulatory Compliance Studies

Use as an analytical reference standard for the detection and quantification of the TPSA metabolite in soil and water samples. Its extreme persistence (DT₅₀ > 790 days) makes it a mandatory target analyte in long-term environmental monitoring programs required for the re-registration and safe use assessment of flazasulfuron-based herbicides .

Medicinal Chemistry: Synthesis of Sulfonamide-Based Enzyme Inhibitors

Employ as a versatile building block for synthesizing novel pyridine-sulfonamide hybrids. The unique ortho-substitution pattern is a valuable scaffold for exploring structure-activity relationships (SAR) against targets like carbonic anhydrases and dihydropteroate synthase, where the spatial arrangement of the sulfonamide and the electron-withdrawing CF3 group is critical for binding .

Process Chemistry for Agrochemical Intermediates

Utilize as a key starting material in the patented, scalable synthesis of pyridinesulfonylcarbamates, which are crucial intermediates for manufacturing sulfonylurea herbicides. The documented reaction conditions provide a reliable foundation for process development and optimization [1].

Technical Documentation Hub

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